3,3',4,5-Tetrachlorosalicylanilide
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Overview
Description
3,3’,4,5-Tetrachlorosalicylanilide is a halogenated salicylanilide compound. It is known for its bacteriostatic properties and is used in various applications such as shampoos, surgical and laundry soaps, polishes, rinses, and deodorants . This compound is also utilized as a metabolic uncoupler in wastewater treatment systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,5-Tetrachlorosalicylanilide typically involves the chlorination of salicylanilide. The process includes the substitution of hydrogen atoms in the salicylanilide molecule with chlorine atoms at specific positions. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 3,3’,4,5-Tetrachlorosalicylanilide is carried out in large-scale reactors where the chlorination process is optimized for yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3’,4,5-Tetrachlorosalicylanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can have different properties and applications .
Scientific Research Applications
3,3’,4,5-Tetrachlorosalicylanilide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to metabolic uncoupling and microbial yield reduction.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in wastewater treatment systems to reduce sludge production and control membrane fouling.
Mechanism of Action
The mechanism of action of 3,3’,4,5-Tetrachlorosalicylanilide involves its role as a metabolic uncoupler. It disrupts the proton gradient across cellular membranes, leading to a decrease in ATP synthesis. This results in reduced microbial yield and increased production of soluble microbial products . Additionally, it can activate sarcoplasmic reticulum ATPase, affecting calcium uptake and ATP hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Triclosan: A structurally similar bactericide with widespread use in personal care products.
N-ethyl-3,5-dichlorosalicylamide: Another halogenated salicylanilide with similar properties.
Salicylanilide: The parent compound from which 3,3’,4,5-Tetrachlorosalicylanilide is derived.
Uniqueness
3,3’,4,5-Tetrachlorosalicylanilide is unique due to its specific chlorination pattern, which imparts distinct bacteriostatic and metabolic uncoupling properties. Its effectiveness in reducing sludge production and controlling membrane fouling in wastewater treatment systems sets it apart from other similar compounds .
Properties
CAS No. |
65222-40-4 |
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Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
3,4,5-trichloro-N-(3-chlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-6-2-1-3-7(4-6)18-13(20)8-5-9(15)10(16)11(17)12(8)19/h1-5,19H,(H,18,20) |
InChI Key |
MRXYEGDZJTYKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
Origin of Product |
United States |
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